molecular formula C19H24O3S B14206634 1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene CAS No. 823180-36-5

1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene

Cat. No.: B14206634
CAS No.: 823180-36-5
M. Wt: 332.5 g/mol
InChI Key: ZKNJWKMWMSUMNU-UHFFFAOYSA-N
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Description

1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a benzyloxy group, a pentane chain, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene typically involves multiple steps. One common method starts with the preparation of 5-(benzyloxy)pentane-1-sulfonyl chloride, which can be synthesized by reacting pentane-1,5-diol with benzyl chloride . The resulting intermediate is then subjected to further reactions to introduce the sulfonyl group and the methylbenzene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The benzene ring and other parts of the molecule can undergo substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[5-(Benzyloxy)pentane-1-sulfonyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of the target molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the sulfonyl and methylbenzene groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

823180-36-5

Molecular Formula

C19H24O3S

Molecular Weight

332.5 g/mol

IUPAC Name

1-methyl-4-(5-phenylmethoxypentylsulfonyl)benzene

InChI

InChI=1S/C19H24O3S/c1-17-10-12-19(13-11-17)23(20,21)15-7-3-6-14-22-16-18-8-4-2-5-9-18/h2,4-5,8-13H,3,6-7,14-16H2,1H3

InChI Key

ZKNJWKMWMSUMNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCCCOCC2=CC=CC=C2

Origin of Product

United States

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